Methyl 2-[(4-iodobenzoyl)amino]benzoate
Description
Methyl 2-[(4-iodobenzoyl)amino]benzoate is a benzoate derivative featuring an amide linkage between the methyl anthranilate core and a 4-iodobenzoyl group. This compound’s structure is characterized by the presence of iodine, a heavy halogen, which imparts distinct electronic and steric properties. The iodine substituent likely enhances electrophilicity and influences intermolecular interactions, making it relevant for applications in medicinal chemistry or materials science .
Properties
Molecular Formula |
C15H12INO3 |
|---|---|
Molecular Weight |
381.16 g/mol |
IUPAC Name |
methyl 2-[(4-iodobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H12INO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18) |
InChI Key |
WQUXNUIYOWVDFL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Solubility : Bulky substituents like iodobenzoyl may reduce solubility in polar solvents relative to smaller groups (e.g., methoxy in ).
- Thermal Stability : Hydroxy or nitro groups () enhance intermolecular interactions (H-bonding, dipole-dipole), likely increasing melting points compared to the target compound .
Spectral and Crystallographic Analysis
- IR Spectroscopy : The target compound’s IR spectrum would show ester C=O (~1740 cm⁻¹) and amide C=O (~1660 cm⁻¹), with a distinct C-I stretch (~500 cm⁻¹). Analogs like compound 29 () exhibit additional ketone C=O peaks (~1710 cm⁻¹) .
- NMR : The iodobenzoyl group would deshield adjacent aromatic protons (δ 7.5–8.5), similar to nitro-substituted compound 43d (δ 8.29 for aromatic protons) .
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